1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

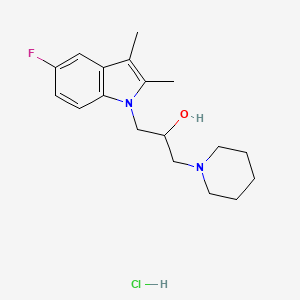

The compound 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride features a 5-fluoro-2,3-dimethyl-substituted indole core linked to a propan-2-ol backbone, which is further connected to a piperidine ring. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. The fluorine atom at the 5-position of the indole ring likely improves metabolic stability and lipophilicity, while the dimethyl groups at positions 2 and 3 may influence steric interactions with biological targets .

Properties

IUPAC Name |

1-(5-fluoro-2,3-dimethylindol-1-yl)-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O.ClH/c1-13-14(2)21(18-7-6-15(19)10-17(13)18)12-16(22)11-20-8-4-3-5-9-20;/h6-7,10,16,22H,3-5,8-9,11-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZHWJDXUWLGPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)CC(CN3CCCCC3)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

Alkylation: The 2- and 3-positions of the indole ring are methylated using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Propanol Chain: The piperidinyl group is introduced via nucleophilic substitution, where piperidine reacts with a suitable halogenated propanol derivative.

Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a de-fluorinated or de-hydroxylated product.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The indole core can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom and piperidinyl group may enhance binding affinity and selectivity towards these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and pharmacological differences between the target compound and selected analogs:

Pharmacological and Functional Insights

- Indole vs. Imidazole Scaffolds: The target compound's indole core (vs. pimonidazole's imidazole) may confer distinct receptor-binding profiles. Indole derivatives are frequently associated with serotoninergic or adrenergic modulation, as seen in analogs tested for α/β-adrenoceptor binding . Pimonidazole’s nitroimidazole group, however, is redox-sensitive, making it a hypoxia-specific probe .

- Fluorine and Methyl Groups: The 5-fluoro and 2,3-dimethyl substitutions on the indole ring likely enhance metabolic stability and target selectivity compared to non-fluorinated analogs (e.g., ’s phenylamino-substituted indole) .

- Piperidine vs. Morpholine : Piperidine’s basic nitrogen may improve blood-brain barrier penetration compared to morpholine, which is more polar and often used to modulate solubility .

Biological Activity

The compound 1-(5-fluoro-2,3-dimethyl-1H-indol-1-yl)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be depicted as follows:

This structure features a piperidine ring and an indole moiety, which are known to contribute to the biological activity of similar compounds. The presence of fluorine at the 5-position of the indole ring is significant for enhancing metabolic stability and modulating biological interactions.

The primary biological activity of this compound is attributed to its role as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. GSK-3 inhibitors have been explored for their therapeutic potential in treating conditions such as Alzheimer's disease, diabetes, and cancer.

Inhibition Studies

Research has shown that derivatives similar to this compound exhibit varying degrees of inhibition against GSK-3. For example, compounds with structural modifications around the piperidine or indole moieties often display enhanced potency. The IC50 values for related compounds have been reported in the range of 360 nM to 480 nM , indicating significant inhibitory activity against GSK-3β .

Structure–Activity Relationships (SAR)

The SAR studies have revealed that modifications to the indole and piperidine rings can greatly influence the biological activity. Key findings include:

- Indole Modifications : Substituents at the 5-position (e.g., fluorine) can enhance binding affinity and metabolic stability.

- Piperidine Variants : Alterations in the piperidine structure can lead to changes in pharmacokinetic properties and selectivity towards GSK-3 inhibition.

The following table summarizes some SAR findings related to this class of compounds:

| Compound Variant | IC50 (nM) | Comments |

|---|---|---|

| Parent Compound | 480 | Base compound with moderate activity |

| Fluorinated Variant | 360 | Enhanced potency due to fluorine substitution |

| Acyl Derivative | 240 | Improved metabolic stability |

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

- Neuroprotective Effects : In vitro studies indicated that certain derivatives exhibited neuroprotective properties through GSK-3 inhibition, suggesting potential applications in neurodegenerative diseases .

- Anti-Cancer Activity : Compounds derived from this scaffold have been evaluated for anti-cancer properties, showing promise in inhibiting tumor growth in various cancer cell lines through modulation of cell signaling pathways .

- Metabolic Stability : A study highlighted that while some derivatives showed rapid degradation in human liver microsomes, modifications such as introducing acyl groups significantly improved their metabolic stability .

Q & A

Basic: What established synthetic routes are used to prepare this compound, and what are critical reaction parameters?

Answer:

The synthesis typically involves sequential functionalization of the indole and piperidine moieties. A common approach includes:

- Step 1: Alkylation of 5-fluoro-2,3-dimethylindole with a propanol derivative bearing a leaving group (e.g., epichlorohydrin) to introduce the propan-2-ol backbone .

- Step 2: Nucleophilic substitution of the secondary alcohol with piperidine under controlled basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the tertiary amine linkage .

- Step 3: Hydrochloride salt formation via treatment with HCl in an anhydrous solvent (e.g., ethanol or dichloromethane).

Critical parameters: Temperature control during alkylation to avoid indole ring decomposition, stoichiometric ratios to minimize byproducts, and inert atmosphere for amine coupling .

Basic: Which spectroscopic and crystallographic techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions on the indole and piperidine rings. For example, the 5-fluoro substituent on indole shows a distinct downfield shift in ¹³C NMR (~155 ppm) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen bonding patterns in the hydrochloride salt. Analogous indole-piperidine structures reveal planar indole rings and chair conformations in piperidine .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C₁₉H₂₅FN₂O·HCl: Calc. 352.18, Obs. 352.17) .

Advanced: How can reaction yields be optimized while preserving stereochemical integrity?

Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during propanol backbone formation to control stereocenters .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in amine coupling while reducing racemization .

- In Situ Monitoring: Techniques like TLC or HPLC track intermediate formation, enabling timely quenching to prevent byproduct formation .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or incubation times. Standardize protocols using USP guidelines for buffer preparation (e.g., ammonium acetate pH 6.5) .

- Compound Stability: Degradation under storage (e.g., hydrolysis of the hydrochloride salt in humid conditions) may reduce potency. Validate purity via HPLC before assays .

- Statistical Power: Replicate experiments with n ≥ 3 and apply ANOVA to assess significance .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .

- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers .

- First Aid: For inhalation exposure, move to fresh air and seek medical attention if respiratory irritation persists .

Advanced: What computational strategies predict biological targets and interactions?

Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with GPCRs (e.g., serotonin receptors) based on indole-piperidine pharmacophores .

- QSAR Models: Train models on analogs (e.g., 5-fluoroindole derivatives) to predict logP, solubility, and binding affinity .

- MD Simulations: Simulate hydrochloride dissociation in aqueous environments to assess bioavailability .

Basic: How is purity assessed, and what storage conditions ensure stability?

Answer:

- Purity: HPLC with a C18 column (UV detection at 254 nm) and ≥95% peak area threshold .

- Stability: Store at –20°C in amber vials under argon. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: How can discrepancies in receptor binding affinity data be addressed?

Answer:

- Radioligand vs. Fluorescent Assays: Compare [³H]-ligand displacement (high specificity) with fluorescent tags (potential interference) .

- Membrane Preparation: Use homogenized cortical membranes for consistency in receptor density .

- Control Compounds: Include reference ligands (e.g., ketanserin for 5-HT₂A) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.